molecular formula C9H7BFNO2 B14799305 (5-Fluoro-3-quinolinyl)boronic acid CAS No. 1264511-10-5

(5-Fluoro-3-quinolinyl)boronic acid

Cat. No.: B14799305
CAS No.: 1264511-10-5
M. Wt: 190.97 g/mol
InChI Key: JMBPQVCINBCPSU-UHFFFAOYSA-N
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Description

(5-Fluoro-3-quinolinyl)boronic acid is an organoboron compound that features a quinoline ring substituted with a fluorine atom at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The presence of both fluorine and boronic acid functionalities makes it a versatile building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Fluoro-3-quinolinyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques for the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient and scalable synthesis of the compound by reacting heteroaryl halides with boronic esters under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-3-quinolinyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (5-Fluoro-3-quinolinyl)boronic acid in cross-coupling reactions involves several key steps:

In biological applications, the boronic acid group can form reversible covalent bonds with diols, making it useful for sensing and inhibition of enzymes .

Comparison with Similar Compounds

Properties

CAS No.

1264511-10-5

Molecular Formula

C9H7BFNO2

Molecular Weight

190.97 g/mol

IUPAC Name

(5-fluoroquinolin-3-yl)boronic acid

InChI

InChI=1S/C9H7BFNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5,13-14H

InChI Key

JMBPQVCINBCPSU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CC=C2F)N=C1)(O)O

Origin of Product

United States

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